molecular formula C35H62O4 B1248670 Epoxyrollin B

Epoxyrollin B

Cat. No.: B1248670
M. Wt: 546.9 g/mol
InChI Key: MYTQYFDNFPLMAI-VFCRCPSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxyrollin B is a bioactive annonaceous acetogenin isolated from the seeds of Annona muricata (soursop). It belongs to a class of natural products characterized by long-chain fatty acid derivatives with terminal γ-lactone rings and oxygenated functional groups, including epoxides. Epoxyrollin B is synonymously referred to as Diepomuricanin A/B in literature, highlighting its structural duality . Unlike monoepoxy acetogenins, Epoxyrollin B contains two epoxy groups (diepoxy), which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C35H62O4

Molecular Weight

546.9 g/mol

IUPAC Name

(2S)-4-[12-[3-[2-(3-dodecyloxiran-2-yl)ethyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O4/c1-3-4-5-6-7-8-12-15-18-21-24-31-33(38-31)26-27-34-32(39-34)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)37-35(30)36/h28-29,31-34H,3-27H2,1-2H3/t29-,31?,32?,33?,34?/m0/s1

InChI Key

MYTQYFDNFPLMAI-VFCRCPSYSA-N

Isomeric SMILES

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=C[C@@H](OC3=O)C

Canonical SMILES

CCCCCCCCCCCCC1C(O1)CCC2C(O2)CCCCCCCCCCCCC3=CC(OC3=O)C

Synonyms

epoxyrollin B

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Functional Groups

Epoxyrollin B was redefined as diepoxymuricanin A (6) through comparative ¹³C-NMR and mass spectrometry studies . Its structure includes:

  • Two epoxide rings at C-8/C-9 and C-20/C-21.

  • A γ-lactone moiety and adjacent hydroxyl groups.

Table 1: Key Structural Features of Epoxyrollin B

FeaturePositionChemical Shift (¹³C-NMR)
Epoxide 1C-8/C-956.8 ppm (C-8), 58.2 ppm (C-9)
Epoxide 2C-20/C-2157.1 ppm (C-20), 58.5 ppm (C-21)
Lactone carbonylC-28173.4 ppm

Epoxide Ring-Opening Reactions

The epoxide groups in Epoxyrollin B undergo nucleophilic and acid-catalyzed ring-opening reactions, critical for its bioactivity and synthetic applications.

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, epoxides hydrolyze to vicinal diols. For Epoxyrollin B:

Epoxide+H2OH+Vicinal diol\text{Epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Vicinal diol}

  • Mechanism : Protonation of the epoxide oxygen → nucleophilic attack by water → diol formation9.

  • Outcome : Generates tetrol intermediates , which further cyclize to THF/THP rings .

Nucleophilic Attack by Thiols or Amines

Epoxide rings react with nucleophiles (e.g., cysteine residues in enzymes):

Epoxide+RSH Hydroxy sulfide\text{Epoxide}+\text{RSH}\rightarrow \text{ Hydroxy sulfide}

  • Regioselectivity : Governed by steric and electronic factors .

  • Biological Relevance : Potential inhibition of mitochondrial Complex I via covalent binding .

Biosynthetic Pathways

Epoxyrollin B is a precursor to THF/THP-containing acetogenins. Key transformations include:

Table 2: Key Biosynthetic Reactions

Reaction TypeConditionsProduct
Epoxide ring-openingEnzymatic (oxidoreductases)Tetrahydrofuran derivatives
Lactone hydrolysisAlkaline hydrolysisCarboxylic acid intermediates
Oxidative cyclizationNADPH-dependent enzymesTetrahydropyran moieties
  • Experimental Evidence : Synthetic analogs of diepoxymuricanin A confirmed THF/THP formation via stereospecific epoxide opening .

Computational Insights into Reactivity

Density functional theory (DFT) studies on analogous epoxides reveal:

  • Activation Energy : Epoxide ring-opening requires ~36 kcal/mol for bond cleavage .

  • Electron Effects : Electron-withdrawing substituents increase P-B bond dissociation energy, slowing reaction rates .

Table 3: Substituent Effects on Epoxide Reactivity

SubstituentBond Dissociation Energy (kcal/mol)ΔG‡ (kcal/mol)
-H36.336.1
-F40.746.5
-OMe35.934.8

Comparison with Similar Compounds

Key Structural Features

Epoxyrollin B is differentiated from related acetogenins by its diepoxy configuration. Below is a comparative analysis:

Compound Name Epoxy Groups Carbonyl Group Source (Plant Part) Reported Bioactivity References
Epoxyrollin B 2 (diepoxy) Absent Seeds Not reported (NR)
Epoxyrollin A 1 (monoepoxy) Absent Seeds NR
Sabadelin 1 (monoepoxy) Present Roots Cytotoxic
Murin A 1 (monoepoxy) Absent Stem NR
Dieporeticanin-1 1 (monoepoxy) Absent Seeds NR

Bioactivity Trends

  • Sabadelin : Exhibits cytotoxicity, likely attributed to its carbonyl group, which enhances electrophilic reactivity and interaction with cellular targets .
  • Epoxyrollin B : Despite structural complexity, its bioactivity remains uncharacterized. Diepoxy groups may confer unique binding properties, but the lack of data limits mechanistic insights.

Ecological and Pharmacological Roles

Annonaceous acetogenins are hypothesized to function as plant defense chemicals. The diepoxy configuration in Epoxyrollin B could enhance stability against enzymatic degradation, prolonging its defensive efficacy compared to monoepoxy analogs .

Q & A

Q. What statistical methods are suitable for analyzing dose-response relationships in Epoxyrollin B studies?

  • Methodological Answer : Apply non-linear regression (GraphPad Prism) to calculate EC50/IC50 values. Use Hill slopes to assess cooperativity and report 95% confidence intervals. Address outliers via Grubbs’ test .

Q. How can researchers mitigate bias in interpreting Epoxyrollin B’s therapeutic potential?

  • Methodological Answer : Implement blinded analysis during data collection and engage external collaborators for peer validation. Disclose funding sources and conflicts of interest in publications .

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